![molecular formula C20H18N4 B14347190 2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline CAS No. 94547-56-5](/img/structure/B14347190.png)
2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is a Schiff base compound known for its diverse applications in coordination chemistry and biological activities. This compound is characterized by its unique structure, which includes two azanylylidene groups connected to a central phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline typically involves the condensation reaction between 1,2-diaminobenzene and salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanylylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Various nucleophiles; in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline involves its ability to form stable complexes with metal ions. This interaction can influence various biological pathways and molecular targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{1,4-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- 2,2’-{1,3-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
Uniqueness
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its isomers, this compound may exhibit different reactivity and stability, making it suitable for specific applications in coordination chemistry and biological research.
Properties
CAS No. |
94547-56-5 |
|---|---|
Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[[2-[(2-aminophenyl)methylideneamino]phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C20H18N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-14H,21-22H2 |
InChI Key |
LHLDCMBHJWETQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


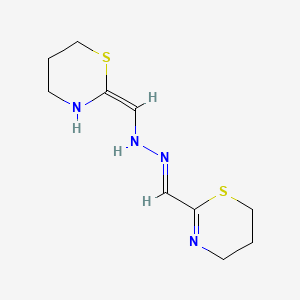
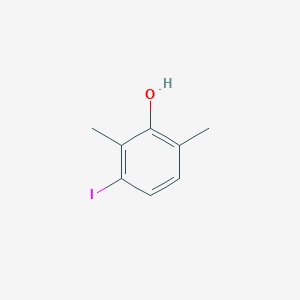
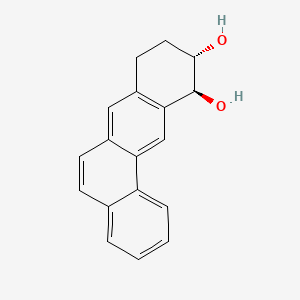
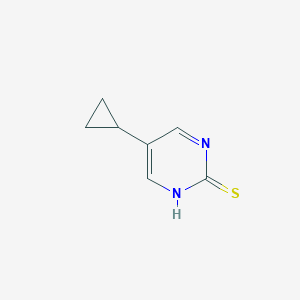
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
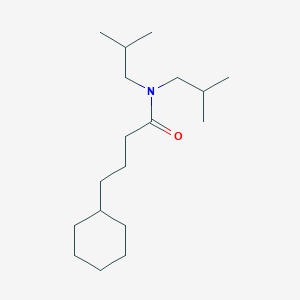
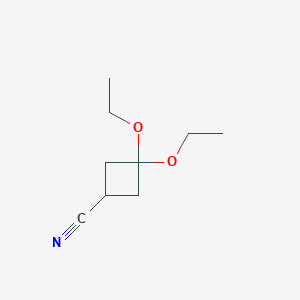

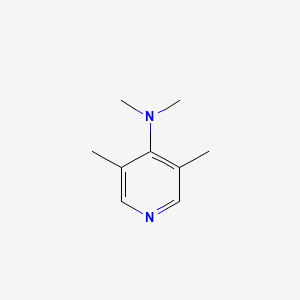
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
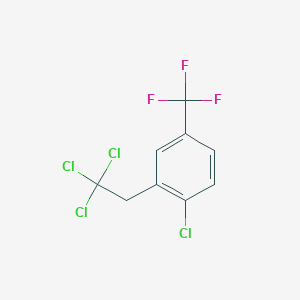
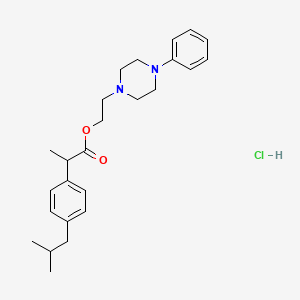
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
